molecular formula C8H8O2 B076885 2-Methyl-1,3-benzodioxole CAS No. 14046-39-0

2-Methyl-1,3-benzodioxole

Cat. No.: B076885
CAS No.: 14046-39-0
M. Wt: 136.15 g/mol
InChI Key: AYEXQFUNWFFKAP-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzodioxole is a significant organic compound and versatile synthetic intermediate primarily recognized for its role as a precursor in the synthesis of more complex molecules, particularly within fragrance and pharmaceutical research. Its core structure incorporates a benzene ring fused to a 1,3-dioxole group, which is methylated at the 2-position; this dioxole functional group acts as a protected form of a catechol (1,2-benzenediol), making it a valuable building block for chemists. A principal research application of this compound is its use in the synthesis of helional and related phenylpropanoid compounds, which are of considerable interest in the development of novel aroma chemicals and perfumes. Furthermore, the benzodioxole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds being investigated for various biological activities. In a research context, its mechanism of action is typically associated with its metabolic fate or its chemical transformation; under specific conditions, the methylene dioxy bridge can undergo metabolic or chemical cleavage, which is a property exploited in the design of prodrugs or in studies investigating drug metabolism. Researchers value this compound for its ability to introduce the 3,4-methylenedioxyphenyl moiety into target molecules, a functional group known to influence the pharmacokinetic and pharmacodynamic properties of bioactive compounds. This reagent is supplied strictly for laboratory research applications to facilitate innovation in synthetic organic chemistry and drug discovery.

Properties

CAS No.

14046-39-0

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

2-methyl-1,3-benzodioxole

InChI

InChI=1S/C8H8O2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-6H,1H3

InChI Key

AYEXQFUNWFFKAP-UHFFFAOYSA-N

SMILES

CC1OC2=CC=CC=C2O1

Canonical SMILES

CC1OC2=CC=CC=C2O1

Other CAS No.

14046-39-0

Origin of Product

United States

Scientific Research Applications

Chemistry

Building Block for Synthesis
2-Methyl-1,3-benzodioxole serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile compound in synthetic organic chemistry.

Application Description
Synthesis of Organic MoleculesUsed in the formation of derivatives for pharmaceutical applications.
Reaction IntermediatesActs as an intermediate in the synthesis of bioactive compounds.

Biology

Auxin Receptor Agonist
Research has shown that this compound acts as an agonist for the auxin receptor TIR1 (Transport Inhibitor Response 1), which plays a critical role in plant growth and development. This property makes it valuable in agricultural research.

Biological Effect Mechanism
Promotes Root GrowthEnhances auxin response reporter’s (DR5:GUS) transcriptional activity.
Interaction with TIR1Binds more effectively than traditional auxins like NAA (1-naphthylacetic acid).

Medicine

Potential Therapeutic Uses
The compound is under investigation for its potential as a cyclooxygenase (COX) inhibitor and its cytotoxic properties against cancer cells. This suggests its applicability in developing new anti-inflammatory and anticancer therapies.

Therapeutic Application Potential Benefits
COX InhibitionMay reduce inflammation and pain associated with various conditions.
Cytotoxicity Against CancerExhibits properties that could be harnessed for cancer treatment.

Case Study 1: Auxin Response Modulation

In a study conducted on Arabidopsis thaliana and Oryza sativa, it was demonstrated that this compound significantly enhanced root growth. The mechanism involved binding to the TIR1 receptor, leading to a robust transcriptional response similar to natural auxins.

Case Study 2: Synthesis of Bioactive Compounds

Research published in the Journal of Biological Chemistry highlighted the use of this compound as a precursor for synthesizing novel bioactive compounds that exhibit antifungal properties. The study emphasized its role in developing new agrochemicals aimed at crop protection.

Chemical Reactions Analysis

Esterification and Acylation Reactions

The benzodioxole ring facilitates electrophilic substitution at activated positions, while the methyl group can participate in oxidation or functional group interconversion.

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Esterification Methanol + oxalyl chloride (0°C)Methyl 2-(benzodioxolyl)acetate89%
Ketoester Formation Benzoic acid + P₂O₅ (16 hrs, rt)2-(Benzodioxolyl)-3-ketoester72-78%
Amide Coupling EDCI/DMAP + aniline derivativesN-aryl benzodioxole carboxamides65-82%

Key findings:

  • Phosphorus pentoxide acts as both dehydrating agent and catalyst in ketoester syntheses .

  • EDCI-mediated couplings show superior regioselectivity compared to traditional methods .

Ring-Opening and Heterocycle Formation

The 1,3-benzodioxole system undergoes ring-opening under specific conditions to form biologically active heterocycles.

SubstrateReagentsProductBiological Activity TestedReference
7-Chloro derivativeAromatic aminesThieno[2,3-f]benzodioxole carboxamidesAntifungal (C. albicans)
Acid azide derivativeThermal decompositionBenzothienoquinolinoneAntibacterial (E. coli)

Notable observations:

  • Sodium azide treatment generates reactive intermediates for Huisgen cycloadditions .

  • Hydrazinolysis of ester derivatives produces carbohydrazides with antimicrobial potential .

Electrophilic Substitution Reactions

The electron-rich aromatic system directs incoming electrophiles to specific positions:

Halogenation

  • Chlorination occurs preferentially at the 5-position using Cl₂/FeCl₃ .

  • Bromine in acetic acid yields 85% 5-bromo derivative .

Nitration

  • Nitrating mixture (HNO₃/H₂SO₄) produces 5-nitro-2-methyl-1,3-benzodioxole as major product (73%) .

Oxidative Transformations

Controlled oxidation modifies both the aromatic system and methyl group:

Oxidizing AgentConditionsProductApplication
KMnO₄ (acidic)Reflux, 6 hrs2-Carboxy-1,3-benzodioxoleChelating agent synthesis
O₃ (ozone)-78°C, CH₂Cl₂Ring-opened dicarbonyl compoundFragrance intermediates

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent type, position, and number significantly alter properties such as volatility, lipophilicity, and stability. Key comparisons include:

Compound Substituents Molecular Weight Boiling Point (°C) Density (g/cm³) Key Properties
2-Methyl-1,3-benzodioxole Methyl at position 2 150.18 (C₈H₈O₂) Not reported Not reported Moderate lipophilicity
2,2-Dimethyl-1,3-benzodioxole Two methyl groups at position 2 164.20 (C₉H₁₀O₂) Not reported Not reported Increased steric hindrance
2-Hexyl-2-methyl-1,3-benzodioxole Hexyl and methyl at position 2 236.31 (C₁₄H₂₀O₂) Not reported Not reported High lipophilicity (long alkyl chain)
Piperonyl butoxide Complex ether and propyl groups 338.40 (C₁₉H₃₀O₅) Not reported Not reported Pesticide synergist, low volatility
4-Amino-2,2-difluoro-1,3-benzodioxole Amino and difluoro at positions 4,2 173.12 (C₇H₅F₂NO₂) 201.0±40.0 (pred.) 1.51±0.1 (pred.) Polar, water-insoluble

Key Observations :

  • Halogenation : Fluorine substituents (e.g., ) increase electronegativity and metabolic stability.
  • Steric Effects : 2,2-Dimethyl analogs exhibit greater steric hindrance, which may slow reaction kinetics.

Reactivity and Hydrolysis Mechanisms

Structural analogs undergo distinct reaction pathways depending on substituents:

  • 2-Methyl-1,3-dioxolane (non-aromatic analog) hydrolyzes via the A-1 mechanism (rate-determining proton transfer), while 2-methyl-4-methylene-1,3-dioxolane follows the A-Se2 mechanism (solvent-assisted bimolecular process) . methylene) dictates reaction mechanisms.
  • Benzodioxole Derivatives: The aromatic ring in this compound likely stabilizes the structure against hydrolysis compared to non-aromatic dioxolanes. Piperonyl butoxide , with bulky ether groups, demonstrates high chemical stability in pesticidal formulations.

Key Observations :

  • Aromatic vs. Non-Aromatic: 2,2-Diphenyl-1,3-benzodioxole exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability due to its planar aromatic structure and moderate lipophilicity.
  • Toxicity Prediction : Ethyl 2-methyl-1,3-dioxolane-2-acetate is used as a read-across compound for toxicity assessment of structurally similar dioxolanes, highlighting the need for targeted studies on benzodioxoles.

Preparation Methods

Protic Acid Catalysts

Traditional synthesis routes employ protic acids such as p-toluenesulfonic acid (PTSA) to facilitate the condensation of catechol with ketones or aldehydes. For example, refluxing catechol with acetone in the presence of PTSA yields 2,2-dimethyl-1,3-benzodioxole, a related derivative, in 80% yield after 34 hours. Adapting this method for 2-methyl-1,3-benzodioxole would require substituting acetone with acetaldehyde, though direct literature examples are scarce. The mechanism involves acid-catalyzed formation of a carbocation from the carbonyl compound, followed by nucleophilic attack by catechol’s hydroxyl groups and subsequent dehydration.

Lewis Acid Catalysts

Lewis acids like trimethylsilyl chloride (TMSCl) offer improved reaction kinetics. In a modified approach, TMSCl activates the carbonyl group of acetaldehyde, enabling condensation with catechol at 40°C in dichloromethane. This method reduces reaction times to 12 hours while maintaining yields comparable to protic acid catalysis (75–87%). The silylation of catechol’s hydroxyl groups enhances electrophilicity, promoting faster cyclization.

Solid Superacid-Catalyzed Synthesis

The use of zirconium oxide sulfate (ZrO₂/SO₄²⁻) as a solid superacid catalyst represents a significant advancement. This heterogeneous catalyst enables the condensation of catechol with aldehydes or ketones under reflux conditions in benzene or toluene. For instance, reacting catechol with benzaldehyde over ZrO₂/SO₄²⁻ produces 2-phenyl-1,3-benzodioxole in 78% yield within 5 hours. Extending this methodology to acetaldehyde would theoretically yield this compound with similar efficiency. Key advantages include:

  • Reusability : The catalyst retains activity for multiple cycles after simple filtration.

  • Reduced Waste : Eliminates the need for aqueous work-ups, minimizing solvent waste.

  • Faster Kinetics : Reactions typically conclude within 3–15 hours, outperforming traditional acid catalysis.

Table 1: Comparative Performance of Catalysts for 1,3-Benzodioxole Synthesis

CatalystSubstrateTime (h)Yield (%)Reference
PTSAAcetone3480
ZrO₂/SO₄²⁻Benzaldehyde578
TMSClt-Butyl ketone1287

Alternative Synthetic Routes

Nucleophilic Substitution and Cycloaddition

While less common for 2-methyl derivatives, brominated precursors offer pathways to functionalized analogs. For example, 6-bromobenzo[d]dioxole undergoes Suzuki-Miyaura coupling with methylboronic acids to introduce methyl groups, albeit at positions other than C-2. This method’s relevance to this compound remains limited but highlights the versatility of cross-coupling chemistry in benzodioxole functionalization.

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to accelerate condensation reactions. Although unreported for this compound, analogous protocols for 2,2-dimethyl derivatives achieve 85% yields in 1 hour using PTSA and microwave heating. This approach could potentially reduce reaction times to under 2 hours for 2-methyl analogs.

Comparative Analysis of Methods

Efficiency : Solid superacid catalysis (ZrO₂/SO₄²⁻) outperforms protic and Lewis acid methods in both speed and yield, making it the preferred industrial-scale method.
Cost : TMSCl and PTSA are cheaper catalysts but require longer reaction times and generate more waste.
Selectivity : ZrO₂/SO₄²⁻ minimizes side reactions such as over-alkylation, ensuring higher purity.

Experimental Optimization and Characterization

Procedure for ZrO₂/SO₄²⁻-Catalyzed Synthesis

  • Catalyst Preparation : Zr(OH)₄ is treated with H₂SO₄, calcined at 650°C, and powdered.

  • Reaction Setup : Catechol (2.00 mmol) and acetaldehyde (2.20 mmol) are refluxed in toluene (15 mL) with ZrO₂/SO₄²⁻ (200 mg) for 5 hours.

  • Work-Up : The catalyst is filtered, and the solvent is evaporated to isolate crude product.

  • Purification : Flash chromatography (petroleum ether/ethyl acetate) yields pure this compound.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 6.70–6.85 (m, 3H, aromatic), 4.95 (s, 2H, OCH₂O), 2.10 (s, 3H, CH₃).

  • IR (KBr) : 1245 cm⁻¹ (C-O-C), 1480 cm⁻¹ (aromatic C=C).

Applications and Derivatives

This compound serves as a precursor to bioactive molecules, including antitumor agents and VEGFR-2 inhibitors. Recent studies demonstrate that acrylamide derivatives of 1,3-benzodioxole exhibit potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 4.92 μM) .

Q & A

Q. What are the standard synthetic protocols for 2-Methyl-1,3-benzodioxole and its derivatives?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted catechol derivatives with methylating agents. For example:

React 3,4-dihydroxybenzaldehyde with methyl iodide in the presence of a base (e.g., K₂CO₃) to form the benzodioxole core.

Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Confirm purity using melting point analysis and thin-layer chromatography (TLC).
Alternative routes include Friedel-Crafts alkylation or microwave-assisted synthesis for improved yield .

Q. Which characterization techniques are critical for confirming the structure of this compound derivatives?

  • Methodological Answer : Use a combination of spectroscopic and analytical methods:
TechniqueApplicationExample Data
¹H/¹³C NMR Confirm substituent positions and methyl group integrationδ 6.8–7.2 ppm (aromatic protons), δ 1.2–1.5 ppm (methyl groups)
FT-IR Identify functional groups (e.g., C-O-C stretch at 1250–1050 cm⁻¹)
XRD Resolve crystal structure and intermolecular interactionsUnit cell parameters and space group symmetry
HRMS Verify molecular formulaExact mass matching calculated [M+H]⁺

Advanced Research Questions

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

Prepare buffer solutions (pH 1.2, 4.5, 7.4) to mimic gastrointestinal and plasma environments.

Incubate the compound at 37°C and sample at intervals (0, 1, 3, 6, 24 hrs).

Analyze degradation products via HPLC or LC-MS.
Key Insight : Hydrolysis mechanisms (e.g., acid-catalyzed ring-opening) correlate with electron-withdrawing substituents. Stability data can inform prodrug design .

Q. What computational approaches are used to predict the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311++G(d,p) basis set. Calculate HOMO-LUMO gaps to predict reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers.
  • Synchrotron X-ray Diffraction : Validate computational models with experimental charge-density maps .

Q. How do this compound derivatives interact with metabolic enzymes like α-amylase?

  • Methodological Answer :

Enzyme Assays : Measure inhibition kinetics using the DNSA method (3,5-dinitrosalicylic acid) to quantify reducing sugars .

Docking Studies : Use AutoDock Vina to model binding interactions with α-amylase’s active site.
Example Data :

DerivativeIC₅₀ (µM)Binding Energy (kcal/mol)
This compound12.5 ± 0.8-8.2
Polymethoxy analog6.3 ± 0.4-9.7

Q. What strategies optimize copolymerization of this compound monomers for material science applications?

  • Methodological Answer :
  • Monomer Design : Introduce vinyl groups (e.g., 5-vinyl-1,3-benzodioxole) for radical polymerization with styrene .
  • Kinetic Analysis : Use the Fineman-Ross method to determine reactivity ratios (r₁, r₂) and predict copolymer composition .
  • Thermal Analysis : TGA/DSC to assess glass transition temperatures (Tg) and thermal stability of copolymers .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound derivatives?

  • Methodological Answer :
  • Reproduce Conditions : Test variables (solvent polarity, catalyst loading) from conflicting studies .
  • Advanced Purification : Employ preparative HPLC for isomers with similar Rf values.
  • Peer Validation : Share spectral data via platforms like NMRShiftDB to confirm structural assignments.

Safety and Handling

Q. What precautions are essential when handling halogenated this compound derivatives (e.g., 5-(chloromethyl)-6-propyl-1,3-benzodioxole)?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, fume hood, and chemical-resistant goggles .
  • Waste Management : Segregate halogenated waste for incineration to avoid environmental release .
  • First Aid : Immediate rinsing with water for skin/eye contact; administer oxygen if inhaled .

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